molecular formula C20H18N4 B5524235 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5524235
M. Wt: 314.4 g/mol
InChI Key: COYLEYRJZHTLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines typically involves multiple steps, including palladium-catalyzed Suzuki coupling and N-methylation processes. Kumar et al. (2003) developed a convenient synthesis of a closely related compound, [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine, as a potential PET ligand, indicating the complexity and sophistication involved in synthesizing such compounds (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-7-amines is characterized by the presence of pyrazolo and pyrimidine rings, which are crucial for their chemical behavior and interaction with other molecules. Lu Jiu-fu et al. (2015) synthesized a related compound and confirmed its structure using various analytical techniques, highlighting the importance of structural analysis in understanding the properties of such compounds (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidin-7-amines is influenced by the functional groups attached to the core structure. For instance, compounds in this class can undergo reactions such as cyclization and amination, leading to the formation of various derivatives with different properties. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, demonstrating the potential for diverse chemical transformations (Repich et al., 2017).

Scientific Research Applications

Catalysis and Synthesis

One area of research involving 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is in catalysis and synthetic chemistry. For example, the DMAP catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile highlights the utility of catalytic processes in creating complex tricyclic compounds under solvent-free conditions, demonstrating the chemical versatility and potential for creating novel compounds (Khashi, Davoodnia, & Rao Lingam, 2015).

Imaging and Diagnostics

In the field of imaging and diagnostics, research has been conducted on the synthesis of potential PET ligands for in vivo imaging of CRF1 receptors, showcasing the compound's relevance in developing diagnostic tools for neurological conditions. This research underscores the compound's potential in the development of novel radiotracers for medical imaging (Kumar et al., 2003).

Pharmacological Research

Pharmacological studies have also utilized derivatives of 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, exploring their potential as multitargeted receptor tyrosine kinase inhibitors. These inhibitors show promise in the treatment of diseases with vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) involvement, indicating significant therapeutic potential (Frey et al., 2008).

Anticancer Activity

Research into the anticancer activity of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, showcasing the potential of these compounds in inducing apoptotic cell death in cancer cell lines, further exemplifies the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives. This work highlights the ongoing exploration into novel compounds for cancer therapy (Atapour-Mashhad et al., 2017).

Antibacterial Applications

The synthesis of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines and their antibacterial activities against a variety of microorganisms demonstrate the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Atta et al., 2011).

Safety and Hazards

The compound “2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332 .

Future Directions

The future directions for “2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” and other pyrazolo[1,5-a]pyrimidines could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The significant photophysical properties of these compounds also suggest potential applications in material science .

properties

IUPAC Name

2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-13-17(15-9-5-3-6-10-15)19(21)24-20(22-13)18(14(2)23-24)16-11-7-4-8-12-16/h3-12H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYLEYRJZHTLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1C3=CC=CC=C3)N)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.